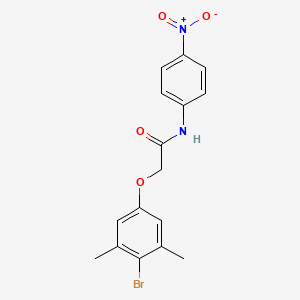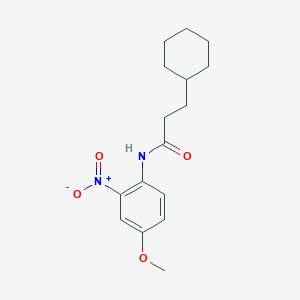![molecular formula C20H18Cl2N2O7 B4004027 3-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4004027.png)
3-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Overview
Description
3-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C20H18Cl2N2O7 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.0491063 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Quinazolinone derivatives, structurally related to methaqualone, have been synthesized and evaluated for their anticonvulsant activity. Studies have shown that certain compounds within this family offer promising anticonvulsant properties with relatively low neurotoxicity, highlighting their potential in treating seizures. These compounds' activity against MES- and scMet-induced seizures in mice, combined with their low toxicity, positions them as significant contributors to anticonvulsant research (Wolfe et al., 1990).
Antimicrobial Activity
The synthesis of quinazolinone derivatives has also been explored for their antimicrobial potential. Studies involving the behavior of benzoxazinone towards nitrogen nucleophiles have led to the creation of novel quinazolinone derivatives with evaluated antimicrobial activities. These findings indicate the role of quinazolinone compounds in developing new antimicrobial agents, potentially addressing the increasing concern of antibiotic resistance (El-hashash et al., 2011).
Antioxidant Properties
Quinazolinones are an important scaffold in medicinal chemistry, with diverse biological activities including antioxidant properties. Research has synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant capabilities, revealing that certain derivatives exhibit potent antioxidant activities with promising metal-chelating properties. This suggests the potential of quinazolinone derivatives in oxidative stress-related diseases treatment (Mravljak et al., 2021).
Corrosion Inhibition
Quinoxalines, closely related to quinazolinones, have been studied for their corrosion inhibition efficiency for copper in acidic media. Quantum chemical calculations have been used to understand the relationship between the molecular structure of quinoxalines and their inhibition efficiency. Such studies extend the application of quinazolinone derivatives to the field of materials science, offering insights into designing effective corrosion inhibitors (Zarrouk et al., 2014).
Analgesic Activity
Quinazolinone rings have shown a wide range of biological activities, including analgesic effects. The synthesis of specific quinazolinone derivatives and their evaluation for in vitro analgesic activity have highlighted their potential as pain relievers. These studies contribute to the ongoing search for new analgesic drugs with improved efficacy and reduced side effects (Osarodion, 2023).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Quinazolinones have been found to have a wide range of biological activities, but the specific mechanism of action would depend on the exact nature of the compound and its substitutions .
Future Directions
Properties
IUPAC Name |
3-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3.C2H2O4/c19-15-6-5-13(11-16(15)20)25-10-9-24-8-7-22-12-21-17-4-2-1-3-14(17)18(22)23;3-1(4)2(5)6/h1-6,11-12H,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARVPHODOVORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003946.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003951.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B4003952.png)
![1-Methyl-4-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4003959.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate](/img/structure/B4003963.png)

![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine oxalate](/img/structure/B4003973.png)
![7-[(3-phenoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4003978.png)

![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]imidazole;oxalic acid](/img/structure/B4003987.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4003995.png)
![N-[4-(2-biphenylyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4004012.png)
![N-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4004036.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4004040.png)
